Dithiobiuret

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

@ 27 °C: 0.27 G/100 ML WATER, 2.2 G/100 G ETHANOL, 16 G/100 G ACETONE, ABOUT 34 G/100 G CELLOSOLVE; IN BOILING WATER= ABOUT 8%; IN 1%SODIUM HYDROXIDE= 3.6 G/100 G; IN 5% SODIUM HYDROXIDE= 16 G/100 G; IN 10% SODIUM HYDROXIDE= 29 G/100 G; SOL IN ALKALIES WITH FORMATION OF WATER-SOLUBLE SALTS.

Synonyms

Canonical SMILES

Potential as a Herbicide:

- Studies have investigated dithiobiuret's potential as a herbicide due to its ability to inhibit certain enzymes crucial for plant growth .

- However, further research is needed to determine its effectiveness, selectivity, and potential environmental impact.

Potential Medicinal Applications:

- Some preliminary studies have explored the potential of dithiobiuret derivatives for their anti-cancer and anti-inflammatory properties .

- However, these studies are in their early stages and require further investigation to confirm their efficacy and safety.

Use in Chemical Synthesis:

- Dithiobiuret can be used as a starting material for the synthesis of other compounds, particularly those containing the dithiocarbamate functional group .

- This application is primarily of interest to synthetic chemists exploring new compounds and their properties.

Limited Availability and Safety Concerns:

Dithiobiuret is a chemical compound classified as a thioamide, characterized by the presence of two thiol groups and a urea moiety. Its chemical formula is C₂H₆N₂S₂, and it is often represented structurally as H₂N-C(=S)-N(H)-C(=S)-NH₂. Dithiobiuret is known for its reactivity, particularly in relation to acids and reducing agents, which can lead to the formation of toxic byproducts such as hydrogen sulfide gas under certain conditions .

Dithiobiuret acts as a paralytic agent, causing delayed-onset neuromuscular weakness []. Studies suggest it may interfere with the mechanism of acetylcholine release at the neuromuscular junction, a critical site for muscle movement []. However, the exact mechanism requires further investigation [].

- Oxidation: In acidic media, dithiobiuret can be oxidized to produce diimino-1,2,4-dithiazolidines, commonly referred to as thiurets .

- Reactions with Haloketones: Dithiobiuret reacts with α-haloketones to yield bithiazole derivatives. For example, the thermal reaction of N,N-dimethyl-2,4-dithiobiuret with monochloroacetone produces 4-methyl-2-(N,N-dimethylthiocarbamoyl)aminothiazole .

- Formation of Salts: Dithiobiuret can behave as a weak acid in solution and react with bases to form salts, releasing heat in the process .

Dithiobiuret can be synthesized through several methods:

- Using Dicyanimide: One common method involves reacting sodium or potassium dicyanimide with thiourea or similar compounds. This reaction typically yields dithiobiuret in moderate to good yields (around 60%) .

- Direct Reaction: Another method includes direct condensation reactions involving thiourea and carbon disulfide under controlled conditions.

Dithiobiuret finds applications in various fields:

- Agriculture: It is used in some agrochemical formulations due to its potential fungicidal properties.

- Pharmaceuticals: Research into its derivatives suggests potential uses in drug development for treating infections or inflammatory conditions.

- Chemical Synthesis: Dithiobiuret serves as an intermediate in the synthesis of other organic compounds, particularly those involving sulfur chemistry.

Studies on dithiobiuret interactions focus on its reactivity with different chemical agents and its biological implications. Its reactions with acids can lead to hazardous situations due to the production of hydrogen sulfide gas. Furthermore, investigations into its interactions with biological systems are ongoing to better understand its pharmacological potential and toxicity .

Several compounds are structurally or functionally similar to dithiobiuret. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiourea | Thioamide | Contains one thiol group; less reactive than dithiobiuret. |

| Urea | Amide | Lacks sulfur; serves as a comparison for reactivity. |

| Dithioformamide | Thioamide | Similar sulfur content but different functional groups. |

| Diimino-1,2,4-dithiazolidine | Dithiazolidine | Derived from oxidation of dithiobiuret; exhibits different properties. |

Dithiobiuret's uniqueness lies in its dual thiol groups and specific reactivity patterns that differentiate it from other thioamides and related compounds. Its ability to form various derivatives through specific reactions makes it a compound of interest in synthetic chemistry and pharmacology .

Structural and Molecular Characteristics

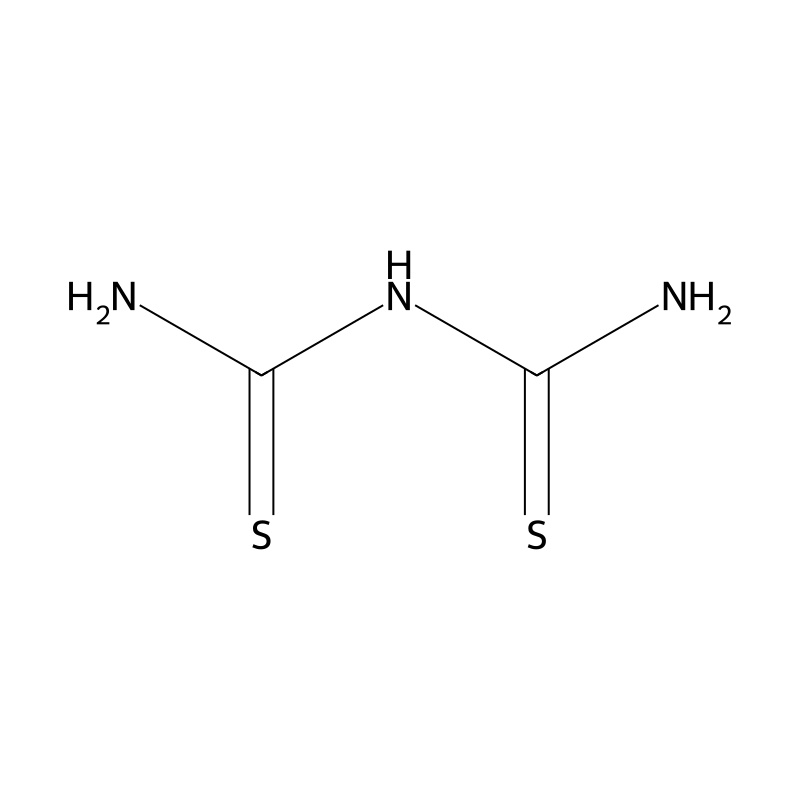

Dithiobiuret (CAS RN: 541-53-7) is defined by the molecular formula C₂H₅N₃S₂ and a molar mass of 135.21 g/mol. Its IUPAC name, carbamothioylthiourea, reflects the presence of two thiourea moieties linked through a central nitrogen atom. The structural configuration features two thioamide (-C(=S)-NH₂) groups, which confer planar geometry and resonance stabilization (Figure 1).

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 541-53-7 | |

| Molecular Formula | C₂H₅N₃S₂ | |

| SMILES | NC(=S)NC(N)=S | |

| InChIKey | JIRRNZWTWJGJCT-UHFFFAOYSA-N | |

| Melting Point | 183°C (decomposition) |

Alternative nomenclature includes 2,4-dithiobiuret, thioimidodicarbonic diamide, and imidodicarbonodithioic diamide. These terms emphasize its relationship to biuret (NH₂-C(=O)-NH-C(=O)-NH₂), where oxygen atoms are replaced by sulfur.

Spectroscopic and Crystallographic Data

X-ray crystallography reveals short C-S (1.69 Å) and C-N (1.38 Å) bond lengths, indicative of partial double-bond character due to resonance delocalization. Infrared spectroscopy shows strong absorption bands at 1,250–1,350 cm⁻¹ (C=S stretching) and 3,300–3,400 cm⁻¹ (N-H stretching).

Molecular Formula and Structural Configuration

Dithiobiuret is an organosulfur compound with the molecular formula C₂H₅N₃S₂ [1] [2] [3]. The compound has a molecular weight of 135.21 grams per mole [4] [7] and is characterized by its distinctive thioamide structure. The systematic International Union of Pure and Applied Chemistry name for dithiobiuret is carbamothioylthiourea [7] [13], reflecting its structural composition of two thiourea moieties connected through a central nitrogen atom.

The structural configuration of dithiobiuret can be represented by the linear formula NH₂CSNHCSNH₂ [6], which illustrates the arrangement of two thiocarbonyl groups (C=S) linked by an imino nitrogen bridge (-NH-). The compound exists as a symmetrical molecule where each terminal amino group (NH₂) is attached to a thiocarbonyl carbon, creating a planar molecular geometry [1] [36]. The canonical Simplified Molecular Input Line Entry System representation is S=C(N)NC(=S)N [4] [7], which provides a concise description of the molecular connectivity.

The compound is also known by several alternative names including 2,4-dithiobiuret [2] [4], thioimidodicarbonic diamide [4] [5], and imidodicarbonodithioic diamide [7]. The Chemical Abstracts Service registry number for dithiobiuret is 541-53-7 [1] [2] [4], which serves as its unique chemical identifier in scientific databases and literature.

Bond Characteristics and Molecular Geometry

Dithiobiuret exhibits a planar molecular geometry with characteristic bond lengths that indicate significant electron delocalization throughout the molecule [1] [36]. The compound displays short carbon-sulfur bond distances of approximately 1.69 Ångströms and carbon-nitrogen bond distances of 1.38 Ångströms [1] [36], which are indicative of multiple bond character between these atoms due to resonance effects.

The molecular planarity results from the extended conjugation system formed by the alternating single and double bonds across the thiourea-imino-thiourea framework [1]. This planar configuration allows for optimal orbital overlap and electron delocalization, which stabilizes the molecule and contributes to its chemical properties. The bond characteristics suggest that the carbon-sulfur bonds possess partial double bond character, while the carbon-nitrogen bonds also exhibit enhanced bond order compared to typical single bonds [36].

Crystallographic studies of related dithiobiuret complexes have provided insights into the molecular geometry and bonding patterns [9] [12]. In metal complexes, the ligand frameworks adopt torsional twists about the central nitrogen atoms to accommodate coordination requirements, with twist angles ranging from 55.7 to 56.0 degrees observed in zinc complexes [9]. The thiourea carbon-nitrogen bonds within chelate rings are substantially shorter than exocyclic carbon-nitrogen bonds, indicating electron delocalization within the coordination environment [9].

Physical Properties and Thermodynamic Parameters

Dithiobiuret presents as a colorless to white crystalline solid under standard conditions [1] [6] [15]. The compound exhibits a characteristic melting point with decomposition occurring at approximately 181°C [4] [15] [16], though some sources report slightly varying values between 180-185°C depending on the heating rate and measurement conditions [14]. The decomposition temperature is influenced by the rate of heating, with quoted values typically observed when specimens are inserted at 160°C and the temperature is raised at approximately 8°C per minute [14].

The physical appearance of dithiobiuret is described as odorless crystalline material [7] [13] that can form either monoclinic or triclinic crystal systems [6]. The apparent bulk density of the compound is reported as 1.522 grams per milliliter at 30°C [6], while estimated density values of 1.385 grams per cubic centimeter have also been documented [15] [16]. The refractive index is estimated to be 1.5800 [15] [16], providing information about the compound's optical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 135.21 g/mol | [4] [7] |

| Melting Point | 181°C (decomposition) | [4] [15] |

| Bulk Density | 1.522 g/mL at 30°C | [6] |

| Refractive Index | 1.5800 (estimated) | [15] [16] |

| Crystal Form | Monoclinic or triclinic | [6] |

The compound exhibits ultraviolet absorption characteristics with maximum absorption wavelengths at 225 nanometers and 280 nanometers, with logarithmic extinction coefficients of 2.0 and 2.2 respectively [6]. These spectroscopic properties are important for analytical identification and quantification of the compound in various applications.

Crystal Morphology and Polymorphism

Dithiobiuret crystallizes in two distinct crystal systems: monoclinic and triclinic forms [6]. The crystal morphology is characterized by the formation of lustrous needle-like crystals when crystallized from aqueous solutions [14]. The crystallization process can be influenced by temperature and solvent conditions, with hot water crystallization typically yielding large, lustrous needles of high purity [14].

The compound can exhibit polymorphic behavior, as evidenced by the existence of multiple crystal forms under different conditions [6]. The crystallization from boiling water followed by slow cooling deposits the product in the form of large, lustrous needles [14]. Multiple recrystallizations from ethanol-water mixtures can further improve crystal quality and raise the melting point to 183-185°C with decomposition [14].

Crystallographic studies of dithiobiuret metal complexes have provided detailed structural information about the coordination behavior and crystal packing arrangements [12] [19]. Single crystal X-ray diffraction studies have been performed on various metal complexes of dithiobiuret, revealing the molecular arrangements and intermolecular interactions within the crystal lattice [29] [30]. These studies demonstrate that dithiobiuret can adopt different conformations and packing arrangements depending on the crystallization conditions and the presence of coordinating metals.

The crystal structure determination of chloro(2,4-dithiobiuret)copper(I) complexes has been reported [12], providing insights into the coordination geometry and crystal packing of dithiobiuret-containing compounds. These crystallographic investigations contribute to understanding the solid-state properties and potential polymorphic variations of dithiobiuret and its derivatives.

Solubility Profile in Various Media

Dithiobiuret demonstrates variable solubility characteristics across different solvent systems [1] [5] [6]. The compound is described as soluble in warm water and polar organic solvents [1], with specific solubility data indicating limited aqueous solubility at room temperature. At 27°C, the water solubility is reported as 0.27 grams per 100 milliliters [6], while the solubility in boiling water increases significantly to approximately 8.0 percent [6].

The solubility profile in organic solvents shows considerable variation depending on the solvent polarity and hydrogen bonding capacity [5] [6]. In ethanol, dithiobiuret exhibits a solubility of 2.2 grams per 100 grams of solvent [6], while in acetone the solubility increases to 16 grams per 100 grams [6]. The compound shows even higher solubility in ethylene glycol monomethyl ether (Cellosolve) with approximately 34 grams per 100 grams of solvent [6].

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 0.27 g/100 mL | 27°C | [6] |

| Water (boiling) | ~8.0% | 100°C | [6] |

| Ethanol | 2.2 g/100 g | Room temperature | [6] |

| Acetone | 16 g/100 g | Room temperature | [6] |

| Cellosolve | ~34 g/100 g | Room temperature | [6] |

The compound exhibits enhanced solubility in alkaline solutions due to salt formation [6]. In sodium hydroxide solutions, the solubility increases dramatically with increasing base concentration: 3.6 grams per 100 grams in 1% sodium hydroxide, 16 grams per 100 grams in 5% sodium hydroxide, and 29 grams per 100 grams in 10% sodium hydroxide solution [6]. This behavior reflects the acidic nature of the compound, with a predicted pKa value of 11.15 [15] [16], allowing for deprotonation and subsequent salt formation in basic media.

The most widely documented classical synthesis route involves the reaction of 2-cyanoguanidine with hydrogen sulfide gas in aqueous medium [1] [5]. This method proceeds through a two-step mechanism with guanylthiourea as an intermediate compound [1] [5].

The reaction mechanism follows this pathway:

Step 1: Formation of guanylthiourea intermediate

2-cyanoguanidine + H₂S → guanylthiourea

Step 2: Conversion to dithiobiuret

guanylthiourea + H₂S → dithiobiuret [1]

This synthesis method typically requires elevated temperatures and aqueous reaction conditions [1]. The conversion proceeds via the intermediate formation of guanylthiourea, which subsequently reacts with additional hydrogen sulfide to yield the final dithiobiuret product [1] [5]. The reaction can be conducted in both aqueous and alcoholic media, with temperatures maintained between 60-80°C for optimal conversion rates [5] [6].

Research has shown that the prolonged interaction of saturated aqueous hydrogen sulfide with 2-cyanoguanidine at these elevated temperatures effectively produces the desired product [5]. The classical method offers good reproducibility and has been extensively documented in the chemical literature [1] [5].

Alternative Synthetic Routes

Several alternative synthetic approaches have been developed to address specific production requirements or improve reaction efficiency [7] [8] [6].

Ammonium Salt Method

A highly efficient alternative involves the use of ammonium hydroxide and ammonium chloride as reagents in aqueous medium [8]. This method demonstrates exceptional yield performance:

- Reaction conditions: Water at 90°C for 10 hours

- Yield: 99%

- Reagents: Ammonium hydroxide and ammonium chloride [8]

This approach offers significant advantages in terms of yield optimization and reaction time control compared to the classical hydrogen sulfide method [8].

Isotopic Exchange Method

For research applications requiring isotopically labeled compounds, dithiobiuret can be labeled with ³⁵S through isotopic exchange with hydrogen sulfide-³⁵S [7]. This specialized method involves:

- Reaction medium: Boiling 0.01N hydrochloric acid

- Product purity: Greater than 93% of radioactivity as dithiobiuret

- Recovery: Up to 40% of initial radioactivity as solid products

- Impurities: Less than 3% as thiuret (3,5-diimino-1,2,4-dithiazoline) [7]

This method provides high radiochemical purity and has been validated for research applications requiring isotopically labeled dithiobiuret [7].

Catalyzed Synthesis with N-alkyl-pyrrolidone

A patented process utilizes N-alkyl-pyrrolidone as solvent with catalytically-acting additives [6]. This method employs:

- Starting materials: Dicyandiamide and hydrogen sulfide

- Solvent: N-alkyl-pyrrolidone

- Catalysts: Amines, ammonia, and/or elemental sulfur

- Product formation: Addition compound of guanylthiourea and N-alkyl-pyrrolidone [6]

The process involves forming an addition compound that is subsequently decomposed by treatment with organic solvents, followed by recovery of guanylthiourea as residue [6].

Industrial Production Techniques

Industrial-scale production of dithiobiuret employs optimized versions of the classical synthesis methods with enhanced process control and efficiency considerations [9] [10].

Large-Scale Aqueous Process

The industrial production typically utilizes the 2-cyanoguanidine route with the following specifications:

- Temperature control: Maintained at 60-80°C for optimal reaction kinetics

- Reaction time: Extended periods to ensure complete conversion

- pH control: Aqueous medium with controlled acidity

- Gas handling: Continuous hydrogen sulfide introduction with safety measures [5] [6]

Process Optimization Parameters

Industrial implementations focus on several critical parameters:

- Residence time: Optimized to maximize conversion while minimizing side reactions

- Temperature profiles: Carefully controlled heating to prevent decomposition

- Reactant stoichiometry: Excess hydrogen sulfide to drive reaction completion

- Mass transfer: Enhanced mixing to improve gas-liquid contact [9] [10]

Quality Specifications for Industrial Production

Commercial-grade dithiobiuret typically meets the following specifications:

| Parameter | Specification |

|---|---|

| Purity | ≥98.0% (HPLC) |

| Moisture Content | ≤0.5% (Karl Fischer) |

| Residue on Ignition | ≤0.1% |

| Heavy Metals | ≤10 ppm (as Pb) |

| Melting Point | 195-198°C (with decomposition) |

These specifications ensure consistent quality for downstream applications in rubber manufacturing and pharmaceutical synthesis [10].

Purification Methodologies and Quality Control

The purification of dithiobiuret requires careful consideration of its thermal stability and solubility characteristics to achieve high-purity products suitable for various applications [7] [11] [12].

Crystallization Techniques

Crystallization remains the primary purification method for dithiobiuret, leveraging the compound's solubility properties in various solvents [7] [12] [13].

Direct Crystallization from Reaction Medium

The simplest purification approach involves direct crystallization from the reaction mixture [7]:

- Method: Direct cooling of reaction solution

- Purity achieved: Greater than 93% (validated in radioactive studies)

- Advantages: Minimal solvent usage, direct recovery

- Applications: Laboratory-scale synthesis [7]

Recrystallization from Ethanol

Ethanol recrystallization provides high-purity crystals suitable for most applications [12] [13]:

- Procedure: Dissolution in hot absolute ethanol followed by controlled cooling

- Temperature control: Slow cooling rate (0.5°C min⁻¹) for optimal crystal formation

- Crystal quality: Large, well-formed crystals with high purity

- Solvent recovery: Ethanol can be recovered and recycled [12] [13]

Recrystallization from Methanol

Methanol offers an alternative recrystallization medium with specific advantages [14] [15]:

- Solvent characteristics: Good solubility at elevated temperatures

- Crystal formation: Controlled nucleation and growth

- Purity enhancement: Effective removal of organic impurities

- Scale flexibility: Suitable for both laboratory and pilot-scale operations [15]

Aqueous Crystallization

Water-based crystallization provides an environmentally friendly purification option [12] [13]:

- Solubility profile: 3.2 g/100 mL at 25°C, higher at elevated temperatures

- Process control: Temperature-dependent solubility enables controlled precipitation

- Environmental benefits: Aqueous waste streams easier to handle

- Cost considerations: Lower solvent costs compared to organic alternatives [10]

Advanced Purification Methods

For applications requiring exceptional purity, additional purification steps may be employed [11] [16] [17].

Washing Procedures

Solvent washing removes residual impurities and improves final product quality:

- Benzene washing: Effective for removing organic impurities

- Heptane washing: Alternative for paracetamol-related applications (as documented in purification literature)

- Cold solvent washing: Minimizes product loss while removing impurities [11]

Column Chromatography

For research-grade materials, chromatographic purification may be employed:

- Stationary phase: Silica gel or specialized media

- Mobile phase: Gradient elution with appropriate solvent systems

- Detection: UV monitoring at appropriate wavelengths

- Recovery: High-purity fractions suitable for analytical applications [11]

Quality Control Analytical Methods

Comprehensive quality control requires multiple analytical techniques to ensure product specifications are met [16] [17] [18].

High-Performance Liquid Chromatography (HPLC)

HPLC serves as the primary quantitative method for purity determination [17] [18]:

- Column: Reverse-phase C18 or appropriate stationary phase

- Detection: UV detection at suitable wavelength

- Quantification: External standard calibration

- Specification: ≥98.0% purity requirement [10]

Melting Point Determination

Melting point analysis provides rapid purity assessment [19] [20] [21]:

- Range: 181-198°C (with decomposition)

- Method: Capillary tube method with controlled heating rate

- Purity indication: Sharp melting point indicates high purity

- Decomposition monitoring: Visual observation of decomposition characteristics [19] [21]

Karl Fischer Titration

Moisture content determination ensures product stability [10]:

- Method: Coulometric or volumetric Karl Fischer titration

- Specification: ≤0.5% moisture content

- Sample preparation: Appropriate sample size to ensure accuracy

- Environmental control: Dry atmosphere during analysis [10]

Elemental Analysis

Confirmation of molecular composition through elemental analysis [8] [21]:

- Elements analyzed: Carbon, hydrogen, nitrogen, sulfur

- Expected composition: C₂H₅N₃S₂

- Tolerance: ±0.4% for each element

- Method validation: Comparison with theoretical values [2] [4]

Infrared Spectroscopy

Structural confirmation through characteristic absorption bands [8]:

- Key bands: C=S stretching, N-H stretching, C-N stretching

- Range: 3345-634 cm⁻¹ (KBr pellet)

- Identification: Comparison with reference spectra

- Purity assessment: Absence of impurity peaks [8]

Nuclear Magnetic Resonance (NMR)

Advanced structural characterization for research applications [8]:

- ¹H NMR: Proton environment analysis

- ¹³C NMR: Carbon framework confirmation

- ¹⁵N NMR: Nitrogen environment analysis

- Solvent: Deuterated chloroform or DMSO [8]

Process Monitoring and Control

Continuous quality assurance during production requires real-time monitoring capabilities [11] [18].

In-Process Controls

Real-time monitoring of critical parameters:

- Temperature monitoring: Continuous recording of reaction temperature

- pH monitoring: Maintaining optimal reaction conditions

- Gas flow control: Hydrogen sulfide introduction rates

- Reaction progress: Sampling and analysis at predetermined intervals [11]

Statistical Process Control

Implementation of statistical methods for process optimization:

Physical Description

Color/Form

COLORLESS CRYSTALS

XLogP3

Density

APPARENT BULK DENSITY 1.522 G/ML @ 30 °C

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (89.13%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (89.13%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic